molecular formula C12H17ClN2O2 B7855880 Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate hydrochloride

Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate hydrochloride

Cat. No. B7855880
M. Wt: 256.73 g/mol
InChI Key: MJCBGHHHGAABQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate hydrochloride is a useful research compound. Its molecular formula is C12H17ClN2O2 and its molecular weight is 256.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate hydrochloride involves the reaction of 5-nitroanthranilic acid with pyrrolidine followed by reduction and esterification reactions.

Starting Materials
5-nitroanthranilic acid, pyrrolidine, sodium borohydride, methyl iodide, hydrochloric acid, diethyl ether, wate

Reaction
5-nitroanthranilic acid is reacted with pyrrolidine in the presence of hydrochloric acid and diethyl ether to form 5-amino-2-(pyrrolidin-1-yl)benzoic acid., Sodium borohydride is added to the reaction mixture to reduce the nitro group to an amino group., Methyl iodide is added to the reaction mixture to esterify the carboxylic acid group to form Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate., The product is then treated with hydrochloric acid to form Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate hydrochloride., The final product is isolated by filtration and washing with water.

properties

IUPAC Name

methyl 5-amino-2-pyrrolidin-1-ylbenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c1-16-12(15)10-8-9(13)4-5-11(10)14-6-2-3-7-14;/h4-5,8H,2-3,6-7,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCBGHHHGAABQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)N2CCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.